REACTION_CXSMILES
|
C([O:4][C:5]1[CH:14]=[C:13]([O:15]C(=O)C)[CH:12]=[C:11]2[C:6]=1[C:7](=[O:23])[C:8](C(=O)C)=[C:9]([CH3:19])[O:10]2)(=O)C.Cl>C(=O)([O-])[O-].[Na+].[Na+]>[OH:4][C:5]1[CH:14]=[C:13]([OH:15])[CH:12]=[C:11]2[C:6]=1[C:7](=[O:23])[CH:8]=[C:9]([CH3:19])[O:10]2 |f:2.3.4|
|
Name
|
5,7-Diacetoxy-3-acetyl-2-methylchromen-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C2C(C(=C(OC2=CC(=C1)OC(C)=O)C)C(C)=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
giving 0.6 g of very pale brown powder (TM=279.9° C.)
|
Name
|
|
Type
|
|
Smiles
|
OC1=C2C(C=C(OC2=CC(=C1)O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |